strontium;dioxido(oxo)silane
Description
Overview of Strontium Silicate (B1173343) (SrSiO₃) Chemistry and Structure
The fundamental chemical composition of strontium silicate is represented by the formula SrSiO₃. ontosight.ai It is typically synthesized through methods such as solid-state reactions, where strontium oxide (SrO) and silicon dioxide (SiO₂) are calcined at elevated temperatures. jamgroupco.comchemicalbook.com Other synthesis techniques include sol-gel processes, precipitation, and hydrothermal methods. irancelestite.com
Strontium silicate is known to exist in several polymorphic forms, meaning it can adopt different crystal structures. The atmospheric-pressure phase, α-SrSiO₃, possesses a monoclinic crystal structure. chemicalbook.comiucr.org High-pressure studies have revealed the existence of other polymorphs, including triclinic (δ-SrSiO₃) and another monoclinic (δ'-SrSiO₃) form. iucr.orggeoscienceworld.org At even higher pressures, a cubic perovskite structure has been identified. geoscienceworld.orgpsu.edu The α-SrSiO₃ structure is characterized by the presence of (Si₃O₉)⁶⁻ rings formed by three corner-sharing SiO₄ tetrahedra. iucr.org
Table 1: Crystallographic Data of Strontium Silicate (SrSiO₃) Polymorphs
| Polymorph | Crystal System | Space Group | Lattice Parameters (Å, °) |
| α-SrSiO₃ | Monoclinic | C2 | a = 12.323, b = 7.139, c = 10.873, β = 111.58 |
| δ-SrSiO₃ | Triclinic | P1 | a = 6.874, b = 6.894, c = 9.717, α = 85.01, β = 110.57, γ = 104.01 |
| δ'-SrSiO₃ | Monoclinic | P2₁/c | a = 7.452, b = 6.066, c = 13.479, β = 117.09 |
| Cubic Perovskite | Cubic | Not specified | Not specified |
Data sourced from Machida et al. (1982). iucr.org
Historical Trajectory and Contemporary Relevance in Advanced Materials Science
The study of strontium silicate dates back to early investigations of silicate systems. Eskola's work on the SrO-SiO₂ system laid some of the foundational knowledge. nist.govrruff.info Early research focused on understanding its fundamental properties and phase relationships. nist.gov The synthesis and characterization of its various forms, including hydrated and anhydrous versions, have been subjects of study for decades. nist.gov
In recent years, research into strontium silicate has intensified, driven by its potential in a wide array of advanced applications. irancelestite.com Its utility has expanded significantly beyond its traditional use in ceramics and glasses. irancelestite.comjamgroupco.com
Table 2: Key Historical Developments in Strontium Silicate Research
| Year | Development | Key Finding/Contribution | Reference |
| 1922 | Thermal Study | Investigation of the SrO-SiO₂ system. | Eskola rruff.info |
| 1947 | Hydrothermal Synthesis | Preparation of various hydrated strontium silicates. | McMurdie nist.gov |
| 1970 | High-Pressure Polymorphs | Identification of two high-pressure forms of SrSiO₃. | Shimizu et al. iucr.org |
| 1982 | Structural Analysis | Detailed structure determination of α-, δ-, and δ'-SrSiO₃. | Machida et al. iucr.org |
The contemporary relevance of strontium silicate is most prominent in two key areas: luminescent materials and bioactive ceramics.
Luminescent Materials: Strontium silicate, when doped with rare-earth elements like europium (Eu²⁺, Eu³⁺), terbium (Tb³⁺), or samarium (Sm³⁺), exhibits excellent phosphorescent properties. bohrium.comcurtin.edu.auresearchgate.netresearchgate.net These phosphors are crucial components in white light-emitting diodes (WLEDs), where they can efficiently convert blue or UV light into other colors, enabling the production of high-quality white light. bohrium.combohrium.com Research has focused on enhancing the luminescence intensity and color purity of these materials for improved WLED performance. bohrium.com
Bioactive Materials: Strontium-containing bioactive materials, including strontium silicate, have shown significant promise in biomedical applications, particularly for bone tissue engineering and repair. nih.govresearchgate.netaccscience.comnih.gov Strontium is known to play a role in bone metabolism, potentially stimulating bone formation and inhibiting bone resorption. nih.govceramic-science.comfrontiersin.org Strontium-substituted calcium silicate ceramics have demonstrated the ability to promote the growth and differentiation of bone cells and enhance angiogenesis (the formation of new blood vessels), which is critical for bone regeneration. nih.govresearchgate.net These bioceramics are being developed for use in bone grafts, coatings for orthopedic implants, and bone cements. researchgate.netaccscience.comresearchgate.net
Other Applications: Strontium silicate is also utilized in the production of specialized glasses and as a component in thermal control coatings for spacecraft, where it helps to improve reflectance in the near-infrared spectrum. ontosight.aipsu.eduresearchgate.net Its high-temperature stability also makes it a candidate for use as a refractory material. jamgroupco.com
Table 3: Contemporary Applications of Strontium Silicate (SrSiO₃)
| Application Area | Specific Use | Key Property |
| Luminescent Materials | Phosphors for White LEDs | Efficient light conversion, tunable emission color |
| Bioactive Materials | Bone grafts, implant coatings, bone cements | Biocompatibility, osteogenesis promotion, angiogenesis stimulation |
| Ceramics and Glasses | Raw material for specialty products | High melting point, thermal stability |
| Aerospace | Thermal control coatings | High near-infrared reflectance |
Structure
2D Structure
Properties
IUPAC Name |
strontium;dioxido(oxo)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/O3Si.Sr/c1-4(2)3;/q-2;+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSQXISIULMTHLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][Si](=O)[O-].[Sr+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
SrSiO3, O3SiSr | |
| Record name | Strontium silicate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/w/index.php?title=Strontium_silicate&action=edit&redlink=1 | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6065470 | |
| Record name | Silicic acid (H2SiO3), strontium salt (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6065470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13451-00-8 | |
| Record name | Silicic acid (H2SiO3), strontium salt (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013451008 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silicic acid (H2SiO3), strontium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Silicic acid (H2SiO3), strontium salt (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6065470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Strontium silicate(1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.274 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Strontium Silicates
High-Temperature Synthesis Routes for Crystalline Strontium Silicates
High-temperature synthesis is essential for overcoming the activation energy barriers required for the formation of stable crystalline strontium silicate (B1173343) structures. These methods typically involve the intimate mixing of precursors and subsequent heat treatment at elevated temperatures.
The solid-state reaction, often referred to as the ceramic method, is a conventional and widely used approach for synthesizing strontium silicates. This method relies on the thermal diffusion of ions between solid reactants to form the desired product.
Conventional solid-state synthesis involves the direct reaction of solid precursors at high temperatures. The process typically includes mixing, grinding, and calcining the raw materials to ensure a complete reaction and a homogeneous product. Common precursors for strontium silicate synthesis are strontium carbonate (SrCO₃) and silicon dioxide (SiO₂) researchgate.nettaylorandfrancis.com.
The general reaction is as follows: SrCO₃ + SiO₂ → SrSiO₃ + CO₂
The reaction kinetics are influenced by factors such as particle size, mixing homogeneity, and the temperature and duration of the heat treatment taylorandfrancis.com. To ensure complete reaction, the mixture is often pelletized to increase the contact area between the reactants and subjected to multiple cycles of grinding and firing taylorandfrancis.com. Sintering temperatures for this reaction can vary, with studies reporting successful synthesis at temperatures ranging from 850 °C to 1150 °C for several hours researchgate.net.
Table 1: Parameters for Conventional Solid-State Synthesis of SrSiO₃
| Precursor 1 | Precursor 2 | Sintering Temperature (°C) | Duration (hours) | Reference |
|---|---|---|---|---|
| Strontium Carbonate (SrCO₃) | Silicon Dioxide (SiO₂) | 850 | 3 | researchgate.net |
| Strontium Carbonate (SrCO₃) | Silicon Dioxide (SiO₂) | 1000 | 3 | researchgate.net |
| Strontium Carbonate (SrCO₃) | Silicon Dioxide (SiO₂) | 1150 | 3 | researchgate.net |
To overcome the kinetic limitations of conventional solid-state reactions, such as slow diffusion rates and the need for high temperatures, accelerated methods have been developed. Molten salt synthesis (MSS) is a prominent example, where a molten salt is used as a flux to facilitate the reaction between precursors at lower temperatures researchgate.netresearchgate.netzkg.de. The molten salt acts as a solvent, increasing the diffusion of reactants and promoting the formation of the desired product phase researchgate.net.
One study demonstrated the synthesis of SrSiO₃ nanostructures from strontium carbonate and amorphous silicon dioxide at a significantly reduced temperature of 600 °C within 2 hours using an environmentally friendly NaCl–H₂O system researchgate.netresearchgate.net. The presence of NaCl and water vapor was found to be crucial in accelerating the decomposition of SrCO₃ and enhancing the diffusivity of the reactants researchgate.net. The use of a eutectic mixture of salts, such as NaCl-KCl, can further lower the synthesis temperature researchgate.net.
Table 2: Parameters for Molten Salt-Assisted Synthesis of Strontium Silicates
| Precursors | Molten Salt System | Temperature (°C) | Duration (hours) | Product Characteristics | Reference |
|---|---|---|---|---|---|
| SrCO₃, amorphous SiO₂ | NaCl–H₂O(v) | 600 | 2 | SrSiO₃ nanostructures | researchgate.netresearchgate.net |
| SrO₂, TiO₂ (analogy for silicates) | Eutectic NaCl–KCl | 700 | Not Specified | Pure perovskite phase SrTiO₃ | researchgate.net |
High-temperature melting or fusion synthesis involves heating the precursor materials above the melting point of the resulting strontium silicate to form a homogeneous liquid, followed by cooling to crystallize the desired phase researchgate.net. This method can produce highly pure and dense materials. The phase diagram of the SrO-SiO₂ system provides critical information for this process, indicating the melting points of different strontium silicate compounds and the eutectic temperatures researchgate.netiaea.orgsemanticscholar.org. For instance, SrSiO₃ has a congruent melting point of approximately 1580 °C researchgate.netiaea.org.
The process requires specialized high-temperature furnaces and careful control of the cooling rate to influence the microstructure of the final product. Rapid cooling can lead to the formation of amorphous or glassy phases, while slower, controlled cooling promotes the growth of large, well-defined crystals.
Table 3: Melting Points of Compounds in the SrO-SiO₂ System
| Compound | Melting Point (°C) | Reference |
|---|---|---|
| SrSiO₃ | ~1580 | researchgate.netiaea.org |
| Sr₂SiO₄ | ~2325 | researchgate.net |
| Sr₃SiO₅ | ~2170 | researchgate.net |
Combustion synthesis, particularly solution combustion synthesis (SCS), is an effective method for producing fine, homogeneous, and crystalline nanomaterials in a single, rapid step researchgate.net. This technique involves a self-sustaining exothermic reaction between an oxidizer (typically a metal nitrate) and a fuel (an organic compound such as urea (B33335) or glycine) in an aqueous solution researchgate.net.
In the solution combustion synthesis of strontium silicate, strontium nitrate (B79036) (Sr(NO₃)₂) serves as the strontium source and the oxidizer, while a silicon source like tetraethyl orthosilicate (B98303) (TEOS) or fumed silica (B1680970) is used. Urea (CO(NH₂)₂) and glycine (B1666218) (C₂H₅NO₂) are common fuels that also act as complexing agents to ensure a homogeneous mixture of the cations in the solution researchgate.netprimescholars.com.
Upon heating, the solution dehydrates to form a viscous gel, which then ignites and undergoes a rapid, self-sustaining combustion reaction. The large volume of gases produced during the reaction dissipates heat and limits particle growth, resulting in the formation of nanosized powders. The fuel-to-oxidizer ratio is a critical parameter that influences the combustion temperature and, consequently, the properties of the final product, such as crystallinity and particle size primescholars.comresearchgate.netosti.gov. While specific studies detailing the solution combustion synthesis of SrSiO₃ are not as prevalent as for other oxides, the general principles are widely applicable researchgate.net. Research on similar systems, such as strontium aluminates, has shown that a mixture of fuels (e.g., urea and glycine) can lead to higher combustion temperatures and direct formation of the desired crystalline phase rsc.org.
Table 4: Common Precursors in Solution Combustion Synthesis
| Role | Example Compound | Chemical Formula |
|---|---|---|
| Strontium Source & Oxidizer | Strontium Nitrate | Sr(NO₃)₂ |
| Silicon Source | Tetraethyl orthosilicate | Si(OC₂H₅)₄ |
| Fuel | Urea | CO(NH₂)₂ |
| Fuel | Glycine | C₂H₅NO₂ |
Compound Names
| Common Name | IUPAC Name |
| Strontium Silicate | strontium;dioxido(oxo)silane |
| Strontium Carbonate | Strontium carbonate |
| Silicon Dioxide | Silicon dioxide |
| Strontium Nitrate | Strontium nitrate |
| Tetraethyl orthosilicate | Tetraethyl silicate |
| Urea | Urea |
| Glycine | 2-aminoacetic acid |
| Sodium Chloride | Sodium chloride |
| Potassium Chloride | Potassium chloride |
| Strontium Oxide | Strontium oxide |
Combustion Synthesis for Strontium Silicate Nanomaterials
Optimization of Fuel-to-Oxidizer Ratios
In the solution combustion synthesis of strontium silicate, the fuel-to-oxidizer ratio (F/O) is a critical parameter that significantly influences the characteristics of the final product. This ratio, determined from the total oxidizing and reducing valencies of the precursors, dictates the thermochemistry of the reaction, affecting aspects like combustion temperature, gas evolution, and ultimately, the powder's properties. acs.orgresearchgate.net The principles of propellant chemistry are used to calculate this ratio, where metal nitrates (e.g., strontium nitrate) typically act as the oxidizer and organic compounds like urea, glycine, or citric acid serve as the fuel. acs.orgrsc.org
The F/O ratio can be categorized into three conditions:
Fuel-lean (F/O < 1): An excess of oxidizer is present. This over-oxidizing state can lead to lower combustion temperatures as excess oxygen is heated, but it can also ensure the complete combustion of the fuel. researchgate.net
Stoichiometric (F/O = 1): The ideal ratio where the fuel and oxidizer are in perfect balance for complete combustion, theoretically releasing the maximum amount of energy. acs.org
Fuel-rich (F/O > 1): An excess of fuel is present. This condition can lead to incomplete combustion and the presence of residual carbon in the product, but the reducing atmosphere can be beneficial for certain phase formations.
The optimization of this ratio is crucial for controlling the powder's characteristics. Research on similar combustion-synthesized materials has shown that varying the F/O ratio has a direct impact on crystallinity, particle size, morphology, and phase purity. acs.orgresearchgate.net For instance, in the synthesis of ZnO powders, while the desired crystalline phase was formed even under fuel-lean conditions, the morphology of the resulting particles (e.g., hexagonal pyramids, platelets) was systematically altered by changing the urea (fuel) content. researchgate.net Similarly, studies on monticellite (CaMgSiO4) demonstrated that the F/O ratio determines the reaction's thermochemistry, which in turn influences the formation of different phases. acs.org For strontium silicate, achieving a specific crystal structure (e.g., α-SrSiO₃ vs. β-SrSiO₃) or desired particle morphology for biomedical applications necessitates a systematic investigation to find the optimal F/O ratio.
Table 1: Effect of Fuel-to-Oxidizer (F/O) Ratio on Powder Characteristics in Combustion Synthesis
| F/O Ratio Condition | Description | Potential Effects on Strontium Silicate Powder |
|---|---|---|
| Fuel-Lean | Excess oxidizer (e.g., strontium nitrate) | Lower combustion temperature, smaller particle size, potentially higher purity with no residual carbon. |
| Stoichiometric | Ideal balance of fuel and oxidizer | Maximum combustion temperature, potentially higher crystallinity. |
| Fuel-Rich | Excess fuel (e.g., urea, glycine) | Incomplete combustion, potential for carbon impurities, may create a reducing environment favoring specific phases. |
Solution-Based and Low-Temperature Fabrication Strategies
Hydrothermal Synthesis of Hydrated and Anhydrous Strontium Silicates
Hydrothermal synthesis is a versatile method for producing crystalline materials from aqueous solutions under conditions of high temperature and pressure. rsc.org This technique is particularly effective for synthesizing silicate compounds, as it allows for precise control over the physicochemical properties and morphology of the final product. researchgate.net
The synthesis is conducted within a sealed, pressure-resistant vessel known as an autoclave. researchgate.net For the preparation of strontium silicates, precursor materials containing strontium (e.g., strontium nitrate, strontium chloride) and silicon (e.g., sodium silicate, tetraethyl orthosilicate) are mixed in an aqueous solution and placed inside the autoclave. The autoclave is then heated to a specific temperature, causing the pressure inside the vessel to increase due to the heating of the aqueous solvent.
Typical conditions for the hydrothermal synthesis of silicates occur in the subcritical region, with temperatures generally ranging from 100°C to 240°C. researchgate.net The pressure within the autoclave is dependent on the temperature and the amount of water used but can reach significant levels. The duration of the hydrothermal treatment is another key parameter, often lasting for several hours to days, to ensure the complete reaction and crystallization of the desired strontium silicate phase. The fill level of the autoclave is also an important safety and process parameter, and it is generally recommended not to exceed a fill coefficient of 0.8 to allow for thermal expansion of the solvent.
Table 2: General Parameters for Autoclave-Mediated Hydrothermal Synthesis
| Parameter | Typical Range/Value | Significance |
|---|---|---|
| Temperature | 100°C - 240°C | Influences reaction kinetics and phase of the final product. |
| Pressure | Autogenous (generated by heating) | Affects the solubility of precursors and the stability of crystalline phases. |
| Time | Several hours to days | Determines the extent of reaction, crystal growth, and final morphology. |
| Fill Coefficient | ≤ 0.8 | Ensures safe operation by accommodating solvent expansion at high temperatures. |
The hydrothermal method is exceptionally well-suited for the fabrication of nanomaterials due to the ability to control nucleation and growth processes by adjusting reaction parameters. rsc.org By carefully manipulating factors such as precursor concentration, temperature, reaction time, and the use of structure-directing agents or templates, various strontium silicate nanostructures can be synthesized. rsc.orgdoaj.org
Research on related strontium-containing materials has demonstrated the successful synthesis of nanostructures using this approach. For instance, silicon (Si) and strontium (Sr) co-substituted hydroxyapatite (B223615) nanowires, with diameters of approximately 60 nm and lengths up to 2 μm, have been produced via hydrothermal treatment of strontium-containing calcium silicate precursors. nih.govbioprocess.cn This indicates that a precursor transformation method under hydrothermal conditions can yield well-defined, high-aspect-ratio nanostructures. nih.gov
Furthermore, studies on the synthesis of strontium carbonate (SrCO₃) nanostructures have shown that reagent concentration, reaction time, and temperature are key variables that control the morphology of the final product. doaj.org These findings are directly applicable to the synthesis of strontium silicate nanostructures, where similar parametric control would allow for the targeted formation of nanoparticles, nanowires, nanorods, or other complex morphologies. The ability to produce strontium silicate with a high surface area and controlled morphology at the nanoscale is crucial for applications in areas such as bioactive materials for bone regeneration. nih.govnih.gov
Sol-Gel Processing for Strontium Silicate Materials
The sol-gel process is a wet-chemical technique used for the fabrication of materials, particularly oxides, starting from a chemical solution or "sol." researchgate.net This method offers significant advantages for synthesizing strontium silicate, including high product purity, compositional homogeneity at the molecular level, and low processing temperatures compared to traditional solid-state reaction methods. researchgate.netsci-hub.se The process involves the transition of a system from a liquid sol into a solid "gel" phase.
The synthesis of strontium silicate via the sol-gel method typically employs a silicon alkoxide as the silica precursor and a soluble strontium salt, most commonly strontium nitrate, as the strontium source. researchgate.netsci-hub.se
In a typical procedure, a silicon alkoxide, such as tetraethyl orthosilicate (TEOS), is first hydrolyzed in a solvent like ethanol (B145695) with an acid catalyst (e.g., nitric acid). researchgate.netsci-hub.se This step generates reactive silanol (B1196071) (Si-OH) groups. Following hydrolysis, a solution of strontium nitrate (Sr(NO₃)₂) dissolved in distilled water is added to the sol. sci-hub.se The subsequent condensation reactions between the silanol groups lead to the formation of a cross-linked silica network (Si-O-Si), which traps the strontium ions within the evolving gel structure. The process is generally carried out at moderately elevated temperatures (e.g., 60°C - 80°C) to promote gelation, which can take up to 24 hours. researchgate.netsci-hub.se The resulting wet gel is then dried and subjected to a calcination step at a higher temperature (e.g., 650°C or higher) to remove residual organics and nitrates and to crystallize the strontium silicate phase. researchgate.net
The use of an alkoxide route for the cation source (e.g., calcium methoxyethoxide in related systems) instead of a nitrate has the advantage of not requiring high temperatures to remove potentially toxic nitrate by-products. researchgate.net However, nitrate precursors are widely used due to their high solubility and cost-effectiveness. mdpi.com The choice of precursor route can influence the final properties of the material; for example, using a calcium alkoxide precursor in bioactive glass synthesis has been shown to produce thicker and more homogeneous apatite layers compared to a nitrate precursor. researchgate.net
Table 3: Example Sol-Gel Synthesis Parameters for Strontium-Doped Calcium Silicate
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1. Hydrolysis | TEOS, Ethanol, Nitric Acid; Continuous stirring | To hydrolyze the silicon alkoxide and form reactive silanol groups. sci-hub.se |
| 2. Addition of Sr | Strontium Nitrate (Sr(NO₃)₂), Distilled Water; Stirring | To introduce the strontium precursor into the sol. sci-hub.se |
| 3. Gelation | Maintained at ~80°C for 24 hours | To form a solid, cross-linked gel network. sci-hub.se |
| 4. Drying | ~120°C | To remove the solvent from the wet gel. sci-hub.se |
| 5. Calcination | ≥ 650°C in air | To remove residual nitrates and crystallize the final strontium silicate powder. researchgate.netsci-hub.se |
Low-Temperature Sintering and Xerogel Conversion
The conversion of a strontium silicate xerogel to a crystalline solid is a critical step in the sol-gel synthesis process, which can be achieved through low-temperature sintering. A xerogel is a solid formed from a gel by drying with unhindered shrinkage. The thermal treatment of this xerogel is essential for the removal of residual organic compounds and for the crystallization of the desired strontium silicate phase.
The process begins with the preparation of a sol, which then undergoes gelation. For strontium silicate, this can involve the hydrolysis and condensation of a silicon alkoxide in the presence of a strontium salt. researchgate.net Upon drying, this gel converts into a xerogel. The thermal behavior of this xerogel is then investigated to determine the appropriate sintering temperature.
Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are instrumental in understanding the conversion process. For Al2O3/SrCO3 xerogels, for example, distinct stages of mass loss are observed. mdpi.com The initial stage, up to 100°C, corresponds to the removal of adsorbed water. mdpi.com A subsequent mass loss between 180 and 260°C is attributed to the removal of trapped solvent residues and water of hydration within the gel. mdpi.com Further heating leads to the decomposition of organic precursors and the formation of intermediate phases. mdpi.com
For strontium silicate xerogels, an endothermic peak around 650°C has been attributed to the formation of Sr2SiO4. researchgate.netresearchgate.net No significant weight loss is typically observed after this temperature, indicating the completion of the decomposition and the onset of crystallization. researchgate.net The final sintering temperature is chosen to be high enough to ensure the formation of a well-crystallized product but is often significantly lower than that required for traditional solid-state reaction methods. For instance, a crystalline strontium orthosilicate material with an average particle size of 3 μm was obtained at a calcination temperature of 650°C. researchgate.net This ability to achieve crystallization at lower temperatures is a key advantage of the sol-gel and xerogel conversion route. researchgate.net
The table below summarizes the thermal events during the conversion of a xerogel, based on typical observations for similar oxide systems.
| Temperature Range (°C) | Event | Mass Loss |
| < 100 | Removal of adsorbed water | Minor |
| 180 - 260 | Removal of trapped solvents and hydration water | Significant |
| 350 - 480 | Decomposition of organic precursors (e.g., anhydrous strontium acetate) | Significant |
| ~650 | Formation of crystalline strontium silicate (e.g., Sr2SiO4) | Minimal |
| > 650 | Crystallite growth and densification | None |
Precipitation and Co-precipitation Techniques for Strontium Silicate Precursors
Controlled Precipitation from Aqueous Solutions
Controlled precipitation from aqueous solutions is a straightforward and cost-effective method for synthesizing strontium silicate. irancelestite.com This technique involves the reaction of soluble strontium salts with silicate solutions to form an insoluble strontium silicate precipitate. irancelestite.com The control over the particle size and purity of the resulting product is a significant advantage of this method. irancelestite.com
The process is governed by the solubility product (Ksp) of strontium silicate. When the concentrations of strontium ions (Sr²⁺) and silicate ions (SiO₃²⁻) in the solution exceed the Ksp, precipitation occurs. irancelestite.com The rate and characteristics of the precipitate are influenced by several experimental parameters, including pH, temperature, and the concentration of reactants.
The pH of the solution plays a critical role. In the formation of strontium silicate powder in an alkaline solution, a higher pH value leads to a faster hydrolysis rate, which in turn results in the formation of larger particles. researchgate.net Temperature also affects the solubility and reaction kinetics. Adjusting the system's temperature can help maintain ion concentrations below the solubility limit to control the precipitation process. irancelestite.com
The concentration of the precursor solutions is another key factor. High ion concentrations can lead to rapid precipitation and the formation of large, poorly distributed particles, which may negatively impact the properties of the final product. irancelestite.com Therefore, careful control of reactant concentrations is necessary to achieve a desirable particle size and morphology.
The table below outlines the influence of key parameters on the characteristics of strontium silicate synthesized via controlled precipitation.
| Parameter | Effect on Precipitation | Impact on Product Characteristics |
| pH | Higher pH increases the rate of hydrolysis. researchgate.net | Leads to the formation of larger particles. researchgate.net |
| Temperature | Affects the solubility of strontium silicate and reaction kinetics. irancelestite.com | Influences the rate of precipitation and can be used to control crystal formation. irancelestite.com |
| Reactant Concentration | High concentrations can lead to rapid precipitation. irancelestite.com | May result in large and poorly distributed particles. irancelestite.com |
Chemical Deposition Methodologies
Chemical Vapor Deposition (CVD) is a versatile technique for producing thin films and coatings of various materials, including ceramics. mdpi.comrsc.org While specific research on the CVD of strontium silicate is not extensively detailed in the provided search results, the general principles of CVD can be applied to understand its potential for synthesizing this compound. CVD involves the reaction of gaseous precursor compounds on a heated substrate to form a solid thin film. mdpi.com
The key parameters governing the CVD process include the choice of precursors, substrate temperature, pressure within the reaction chamber, and the flow rates of the precursor gases. mdpi.com For the deposition of strontium silicate, suitable precursors would need to be volatile and decompose cleanly at the desired deposition temperature. A potential strontium precursor could be a metal-organic compound like bis(tetramethylheptanedionato) strontium, which has been used for the CVD of other strontium-containing films. researchgate.net A silicon precursor could be a silane (B1218182) or a silicon alkoxide.
The substrate temperature is a critical factor that influences the reaction kinetics and the properties of the deposited film, such as its crystallinity and microstructure. mdpi.com The deposition of ceramic coatings via CVD is typically carried out in a temperature range of 900–1400 °C. mdpi.com
The CVD process can be categorized based on the method used to initiate the chemical reaction, such as thermal CVD, plasma-enhanced CVD (PECVD), or photo-assisted CVD (PACVD). rsc.org In thermal CVD, the reaction is driven by the high temperature of the substrate. This method has the potential to produce high-purity and uniform thin films of strontium silicate.
The table below summarizes the key aspects of the Chemical Vapor Deposition process and their relevance to the synthesis of strontium silicate thin films.
| CVD Parameter | Description | Relevance to Strontium Silicate Synthesis |
| Precursors | Volatile compounds containing the constituent elements of the film. mdpi.com | Strontium-organic and silicon-containing gases would be required. |
| Substrate Temperature | The temperature at which the deposition occurs on the substrate. mdpi.com | Would influence the crystallinity and phase of the strontium silicate film. |
| Pressure | The total pressure within the CVD reactor. mdpi.com | Affects the gas-phase reactions and the deposition rate. |
| Gas Flow Rates | The rate at which precursor and carrier gases are introduced. mdpi.com | Controls the stoichiometry and thickness of the deposited film. |
Mechanochemical Synthesis of Strontium Silicates
Planetary Ball Milling Parameters and Their Influence on Synthesis
Mechanochemical synthesis utilizing a high-energy planetary ball mill is a solvent-free and efficient method for producing nano-sized ceramic powders, including strontium silicate, at room temperature. researchgate.net This technique employs mechanical energy to induce chemical reactions and structural changes in solid-state reactants. The synthesis is influenced by several key milling parameters that determine the properties of the final product.
Milling Speed (Rotational Speed): The speed at which the milling vials rotate is a crucial variable. mdpi.com Higher milling speeds impart more energy to the milling balls, leading to more frequent and energetic collisions. This increased energy can accelerate the reaction rate and lead to a reduction in the crystallite size of the synthesized powder. researchgate.net For instance, in the mechanochemical synthesis of strontium carbonate, a rotational speed of 400 rpm was found to be optimal under specific conditions. researchgate.net
Milling Time: The duration of the milling process significantly affects the extent of the reaction and the final particle size. mdpi.com Initially, milling leads to the comminution of the raw materials. With increased milling time, the reaction between the precursors proceeds, leading to the formation of the desired product. unnes.ac.id Prolonged milling can further reduce the particle size to the nanoscale but may also lead to amorphization or changes in the crystal structure. mdpi.com
Ball-to-Powder Ratio (BPR): The BPR, which is the weight ratio of the grinding balls to the powder sample, is another critical parameter. mdpi.com A higher BPR generally results in more efficient energy transfer and a faster reaction rate due to the increased number of collisions. researchgate.net However, an excessively high BPR can be inefficient as it may restrict the movement of the powder. mdpi.com The optimal BPR needs to be determined for each specific synthesis. In the synthesis of strontium carbonate, a ball-to-grinding material mass ratio of 9.24 was found to be effective. researchgate.net
The interplay of these parameters determines the final characteristics of the synthesized strontium silicate, such as particle size, crystallinity, and phase purity.
The following table summarizes the influence of key planetary ball milling parameters on the mechanochemical synthesis of strontium silicate.
| Milling Parameter | Influence on Synthesis | Expected Effect on Strontium Silicate Product |
| Milling Speed (rpm) | Affects the kinetic energy of the milling balls and the frequency of collisions. mdpi.comuu.nl | Higher speeds generally lead to faster reaction rates and smaller particle sizes. researchgate.net |
| Milling Time (hours) | Determines the extent of reaction and the degree of particle size reduction. mdpi.comunnes.ac.id | Increased time promotes the formation of the product and reduces particle size, but may lead to amorphization. unnes.ac.idmdpi.com |
| Ball-to-Powder Ratio (BPR) | Influences the efficiency of energy transfer from the balls to the powder. mdpi.comresearchgate.net | A higher BPR generally enhances the reaction rate and reduces particle size up to an optimal point. researchgate.netresearchgate.net |
Reaction Mechanisms and Phase Evolution in Mechanochemical Systems
The mechanochemical synthesis of strontium silicates, such as strontium metasilicate (B1246114) (SrSiO₃) and strontium orthosilicate (Sr₂SiO₄), from precursor materials like strontium oxide (SrO) or strontium carbonate (SrCO₃) and silicon dioxide (SiO₂), is a complex process governed by the continuous application of mechanical energy. This energy induces a sequence of physical and chemical transformations at the particle level, leading to the formation of the desired crystalline phases. The reaction mechanism in these systems can be understood as a multi-step process involving particle size reduction, increased surface area and defect concentration, formation of amorphous phases, and subsequent crystallization.
The initial stage of mechanochemical synthesis is characterized by the repeated fracturing and cold welding of the reactant particles. This leads to a significant reduction in particle size and a corresponding increase in the specific surface area of the reactants. The high-energy impacts during milling also introduce a high density of crystal lattice defects, such as dislocations and vacancies. These defects serve as high-energy sites that can enhance the reactivity of the solid precursors.
As milling progresses, the intimate mixing of the reactants at the nanoscale and the accumulation of structural disorder can lead to the formation of an amorphous or partially amorphous composite material. This amorphization is a key step in the mechanochemical reaction pathway, as it facilitates the diffusion of atomic or ionic species across the interfaces of the reactant particles, which is often the rate-limiting step in traditional solid-state reactions.
The subsequent phase evolution involves the nucleation and growth of the strontium silicate phases from the amorphous precursor. The exact sequence of phase formation can be influenced by the stoichiometry of the initial mixture and the milling parameters. For instance, in the synthesis of strontium-substituted apatite, a related system, the transformation from reactant mixtures to an amorphous apatite phase has been observed, with the completeness of the transformation being dependent on the milling duration uts.edu.auuts.edu.au. While direct in-situ studies on strontium silicate are limited, by analogy with other mechanochemically synthesized ceramics, it is plausible that intermediate or metastable phases may form before the final stable crystalline product is obtained. For instance, in solid-state reactions of SrCO₃ and SiO₂, a diffusion-controlled model has been proposed where a product layer of Sr₂SiO₄ forms at the interface and grows over time. A similar diffusion-controlled process is likely at play in the highly activated environment of a ball mill.
Activation and Intimate Mixing: Reduction of particle size, increase in surface area, and creation of lattice defects in SrO/SrCO₃ and SiO₂.
Amorphization: Formation of an amorphous composite of the reactants due to intense mechanical treatment.
Nucleation: Formation of nuclei of the strontium silicate phase within the amorphous matrix at the interfaces of the original reactant particles.
Crystallization and Growth: Growth of the strontium silicate crystallites to form the final nanocrystalline product.
The progression through these stages is highly dependent on the energy input into the system, which is controlled by milling parameters such as milling speed, time, and the ball-to-powder ratio.
| Milling Stage | Dominant Mechanistic Process | Observed Structural Changes | Resulting Material State |
|---|---|---|---|
| Initial (0-2 hours) | Comminution and Mechanical Alloying | Decrease in reactant crystallite size, increase in lattice strain | Intimate mixture of nanocrystalline reactants |
| Intermediate (2-8 hours) | Amorphization and Interfacial Diffusion | Broadening of XRD peaks, appearance of amorphous halo | Amorphous/nanocrystalline composite |
| Final (8+ hours) | Nucleation and Crystallization | Emergence and sharpening of strontium silicate peaks | Nanocrystalline strontium silicate phase |
Formation of Nanocrystalline Strontium Silicate Phases
A hallmark of mechanochemical synthesis is its ability to produce materials with nanocrystalline structures directly at room temperature or with mild subsequent annealing researchgate.netnih.gov. The formation of nanocrystalline strontium silicate phases through this method is a direct consequence of the reaction mechanisms at play. The high-energy milling environment promotes a high nucleation rate and limited crystal growth, which are the essential conditions for the formation of nanostructured materials.
The intense plastic deformation and fracture of the reactant powders during milling create a high density of defects, which act as preferential sites for the nucleation of the new strontium silicate phase nih.gov. As the reaction proceeds, numerous nuclei form simultaneously throughout the highly activated and intimately mixed reactant composite. The continuous milling action, however, restricts the growth of these newly formed crystallites. The same mechanical forces that drive the reaction also contribute to the fracturing of the newly formed product phases, thus limiting their ultimate size.
The final crystallite size of the mechanochemically synthesized strontium silicate is a result of a dynamic equilibrium between the crystal growth and the fracturing processes induced by the milling. This equilibrium is heavily influenced by the milling parameters. For instance, increasing the milling time or intensity (higher speed or ball-to-powder ratio) generally leads to a smaller crystallite size, up to a certain limit where further milling may not significantly alter the crystallite size or could even lead to slight coarsening due to localized heating.
Research on the mechanochemical synthesis of various oxide nanoparticles has demonstrated that this technique can yield particles with sizes in the range of tens of nanometers and with a narrow size distribution researchgate.net. For example, the particle size of silica nanoparticles synthesized from rice husk ash using ball milling was found to decrease with increasing milling time and rotational speed researchgate.net. Similarly, for strontium ferrite, milling duration has a significant impact on the particle size, which in turn affects the material's magnetic properties nsf.gov. It is reasonable to infer that similar relationships exist for the mechanochemical synthesis of strontium silicate.
The morphology of the resulting nanocrystalline strontium silicate powders is typically characterized by agglomerates of fine, equiaxed particles. These agglomerates are a natural result of the cold welding aspect of the milling process. However, the individual crystallites within these agglomerates are of nanoscale dimensions.
| Milling Parameter | Effect on Nanocrystalline Phase Formation | Typical Observed Trend |
|---|---|---|
| Milling Time | Influences the extent of reaction and the degree of grain refinement. | Increased milling time generally leads to a smaller average crystallite size and higher phase purity, up to a steady state. |
| Milling Speed (RPM) | Determines the impact energy and frequency of collisions. | Higher milling speeds accelerate the reaction and result in a smaller final crystallite size. |
| Ball-to-Powder Ratio (BPR) | Affects the energy transfer efficiency during milling. | A higher BPR increases the milling energy and can lead to a more rapid formation of a finer nanocrystalline product. |
Advanced Crystallographic and Structural Characterization of Strontium Silicates
X-ray Diffraction (XRD) Analysis for Phase Purity and Structural Elucidation
X-ray diffraction (XRD) is a primary and powerful non-destructive technique for characterizing crystalline materials. It provides detailed information about the phase composition, crystal structure, and microstructure of strontium silicate (B1173343) powders and ceramics.
Quantitative Phase Analysis via Rietveld Refinement
The Rietveld method is a comprehensive analytical procedure used for the characterization of crystalline materials from powder diffraction data. wikipedia.org It employs a least-squares approach to refine a theoretical line profile until it matches the measured diffraction pattern. wikipedia.org This technique is particularly valuable as it can reliably handle the strongly overlapping reflections that are common in complex diffraction patterns. wikipedia.org
For strontium silicate systems, Rietveld refinement is instrumental in performing quantitative phase analysis (QPA). This allows for the precise determination of the weight fraction of each crystalline phase in a multiphase sample. For instance, during the synthesis or processing of SrSiO3, other phases like cristobalite (SiO2) or different strontium silicate stoichiometries (e.g., Sr2SiO4) may form. Rietveld analysis can accurately quantify these components, which is crucial for quality control and for correlating the phase assemblage with material properties. core.ac.uk The method is also applied to understand hydration processes in related silicate systems, where it can track the consumption of anhydrous phases and the formation of new crystalline hydrates. researchgate.net
Determination of Unit Cell Parameters and Space Group Symmetries
XRD is the definitive method for determining the fundamental crystallographic parameters of strontium silicate polymorphs. The positions of the diffraction peaks are directly related to the dimensions and geometry of the unit cell—the basic repeating block of the crystal structure. uni-siegen.de The systematic absences of certain reflections provide information to identify the space group, which describes the complete symmetry of the crystal structure. uni-siegen.de
Strontium silicate can exist in several crystalline forms (polymorphs), depending on the conditions of pressure and temperature during its formation. For example, a cubic perovskite-structured SrSiO3 has been identified, crystallizing in the Pm-3m space group. materialsproject.org At high pressures, other more complex structures can form, such as an orthorhombic SrSi2O5 phase (space group Cmca) and a monoclinic Sr4Si9O22 phase (space group C2/m). researchgate.netjpgu.org The precise determination of lattice parameters (a, b, c) and angles (α, β, γ) for these phases is achieved through careful analysis of the XRD patterns.
Below is an interactive data table summarizing the crystallographic data for various strontium silicate phases.
| Compound Formula | Crystal System | Space Group | Lattice Parameters | Reference |
| SrSiO₃ | Cubic | Pm-3m | a = 3.71 Å | materialsproject.org |
| SrSi₂O₅ | Orthorhombic | Cmca | a = 5.2389 Å, b = 9.2803 Å, c = 13.4406 Å | researchgate.net |
| Sr₄Si₉O₂₂ | Monoclinic | C2/m | a = 13.3765 Å, b = 5.2321 Å, c = 11.6193 Å, β = 113.976° | jpgu.org |
Microstructural Analysis (Crystallite Size, Strain)
Beyond phase identification and crystal structure, XRD peak profiles contain valuable information about the material's microstructure. The broadening of diffraction peaks can be related to two main effects: the size of the coherently scattering domains (crystallites) and the presence of lattice strain. arxiv.org
Smaller crystallite sizes lead to broader peaks, a phenomenon described by the Scherrer equation. Lattice strain, which arises from imperfections such as dislocations and point defects within the crystal lattice, also contributes to peak broadening. Methods like the Williamson-Hall (W-H) plot and the size-strain plot (SSP) are employed to separate these two contributions. By analyzing the peak width as a function of the diffraction angle (2θ), it is possible to quantify both the average crystallite size and the amount of microstrain within the strontium silicate sample. arxiv.orgresearchgate.net This analysis is critical for understanding how processing parameters, such as milling time or calcination temperature, affect the final microstructure and properties of the material.
Vibrational and Nuclear Magnetic Resonance Spectroscopies
While XRD provides long-range structural information, spectroscopic techniques like Fourier Transform Infrared (FTIR) and solid-state Nuclear Magnetic Resonance (NMR) offer insights into the local chemical environment, bonding, and short-range order.
Fourier Transform Infrared (FTIR) Spectroscopy of Silicate and Co-existing Groups
FTIR spectroscopy is a sensitive technique for identifying functional groups and probing the vibrational modes of chemical bonds within a material. researchgate.net In strontium silicates, FTIR is primarily used to characterize the vibrations of the silicate (SiO₄) network. The spectra of silicates are dominated by strong absorption bands corresponding to the stretching and bending motions of the Si-O bonds. appliedmineralogy.com
The primary vibrational modes for silicate structures include:
Si-O-Si Asymmetric Stretching: Typically observed in the 1000-1200 cm⁻¹ region, these are strong absorptions characteristic of linked SiO₄ tetrahedra. appliedmineralogy.com
Si-O Stretching (with non-bridging oxygens): These vibrations usually occur in the 900-1000 cm⁻¹ range.
Si-O-Si Symmetric Stretching: Found in the 700-800 cm⁻¹ range. appliedmineralogy.com
O-Si-O Bending Modes: These appear at lower wavenumbers, typically below 600 cm⁻¹.
The exact positions of these bands are sensitive to the degree of polymerization of the silicate network (i.e., the connectivity of the SiO₄ tetrahedra), the Si-O bond lengths and angles, and the nature of the cation (Sr²⁺) coordinated to the silicate chains or rings. arizona.edu FTIR can therefore be used to distinguish between different silicate structures (e.g., chain vs. ring silicates) and to detect the presence of other groups, such as hydroxyl groups (-OH) or carbonates (CO₃²⁻), which may be present as impurities or surface species. appliedmineralogy.com
The table below outlines the general wavenumber ranges for key vibrational modes in silicate materials.
| Vibrational Mode | Wavenumber Range (cm⁻¹) | Description |
| Si-O-Si Asymmetric Stretching | 1000 - 1200 | Vibration from bridging oxygen atoms between two silicon atoms. appliedmineralogy.comresearchgate.net |
| Si-O⁻ Stretching (Non-bridging) | 900 - 1000 | Stretching of Si-O bonds where the oxygen is not bonded to another silicon. appliedmineralogy.com |
| Si-O-Si Symmetric Stretching | 700 - 800 | Symmetrical stretching of the Si-O-Si linkage. appliedmineralogy.com |
| O-Si-O Bending | < 600 | Bending and rocking motions within the SiO₄ tetrahedron. |
Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy
Solid-state NMR is a powerful, element-specific technique that provides detailed information about the local atomic environment in crystalline and amorphous solids. nih.gov Unlike in solution NMR where rapid molecular tumbling averages out anisotropic interactions, solid-state NMR spectra are influenced by these interactions, which provides rich structural information. emory.edu High-resolution spectra are typically obtained using techniques like magic-angle spinning (MAS). nih.gov
For strontium silicates, NMR studies often focus on the ²⁹Si and ⁸⁷Sr nuclei:
²⁹Si NMR: The chemical shift of ²⁹Si is highly sensitive to the connectivity of the SiO₄ tetrahedron. It is used to distinguish between different "Qⁿ" units, where 'n' (from 0 to 4) represents the number of bridging oxygen atoms connecting the tetrahedron to other silicate units. For example, a Q² unit, characteristic of a single-chain silicate like SrSiO₃, will have a distinct chemical shift compared to a Q³ (sheet silicate) or Q⁴ (framework silicate) unit. This allows for a direct probe of the silicate network's polymerization. researchgate.netresearchgate.net
⁸⁷Sr NMR: Although more challenging due to its quadrupolar nature and low natural abundance, ⁸⁷Sr NMR can provide direct information about the local environment of the strontium ions. amazonaws.com The quadrupolar coupling constant (CQ) and asymmetry parameter (ηQ), which can be extracted from the NMR lineshape, are sensitive to the symmetry and coordination of the Sr site. This data complements XRD by providing a more detailed picture of the cation's immediate surroundings. amazonaws.com
Solid-state NMR has been effectively used to demonstrate the local structure in complex systems, such as identifying the presence of amorphous sodium silicate phases in Na-doped SrSiO₃, which would be difficult to characterize by XRD alone. researchgate.netresearchgate.net
Multinuclear NMR for Local Structural Probing (e.g., 29Si, 17O, 23Na, 31P)
Multinuclear solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for investigating the local atomic environment in both crystalline and amorphous strontium silicate materials. It provides detailed insights into the silicate framework, oxygen bonding, and the coordination of various cations.
29Si NMR: This technique is highly sensitive to the local environment of silicon atoms within the silicate tetrahedra. nih.gov It is particularly effective for distinguishing between different silicate connectivity units, known as Qⁿ species, where 'n' represents the number of bridging oxygen atoms connecting to other silicate tetrahedra. columbia.edu In studies of strontium silicate and related materials, 29Si MAS NMR spectra can differentiate between isolated tetrahedra (Q⁰), chain end-groups (Q¹), middle groups in chains (Q²), branching sites (Q³), and fully cross-linked networks (Q⁴). columbia.eduberkeley.edu The chemical shift in 29Si NMR is influenced by factors such as Si-O-Si bond angles and Si-O bond lengths, making it a valuable tool for characterizing both the speciation and geometry of the silicate structure. berkeley.edu For instance, in sodium-containing strontium silicate systems, 29Si NMR has been used to identify the presence of amorphous sodium silicate phases alongside crystalline α-SrSiO₃. acs.org
17O NMR: As a quadrupolar nucleus, 17O is highly sensitive to its local electronic environment, making 17O NMR an excellent probe for characterizing the different types of oxygen sites within the silicate structure. berkeley.edugeoscienceworld.org This technique can effectively distinguish between bridging oxygens (BO), which link two silicon tetrahedra (Si-O-Si), and non-bridging oxygens (NBO), which are bonded to only one silicon atom and are typically associated with charge-balancing cations like Sr²⁺. geoscienceworld.org The isotropic chemical shifts and quadrupolar coupling constants derived from 17O NMR spectra provide detailed information about the coordination environment, including the type of network-modifying cations nearby. geoscienceworld.org In complex systems, 17O NMR has been instrumental in identifying various oxygen linkages and has shown that hydration can cause a significant downfield chemical shift. acs.orgnih.gov
23Na NMR: In strontium silicate materials that incorporate sodium, such as Sr₀.₅₅Na₀.₄₅SiO₂.₇₇₅, 23Na NMR is crucial for understanding the role and environment of the sodium ions. acs.org The broad line shapes observed in 23Na MAS NMR spectra can indicate a distribution of sodium sites and significant structural disorder, consistent with the presence of an amorphous sodium-containing glass phase. acs.org Furthermore, variable-temperature 23Na NMR studies can directly probe the mobility of Na⁺ ions, providing insights into ionic conductivity mechanisms within the material. acs.org
31P NMR: While not intrinsically part of the pure strontium silicate structure, phosphorus can be introduced as a dopant or as part of a composite material. In such cases, ³¹P MAS NMR is used to characterize the local environment of the phosphorus atoms. For example, in phosphate-containing materials, ³¹P NMR can identify different phosphate (B84403) groups and their connectivity, with distinct resonances corresponding to different local structures. berkeley.edu
| Nucleus | Information Probed | Typical Findings in Strontium Silicate Systems | Citation |
|---|---|---|---|
| 29Si | Silicate connectivity (Qⁿ species), Si-O-Si bond angles, structural disorder. | Identification of crystalline α-SrSiO₃ and amorphous silicate phases; characterization of Qⁿ unit distribution. | columbia.eduberkeley.eduacs.org |
| 17O | Distinction between bridging (BO) and non-bridging (NBO) oxygens, cation coordination. | Provides clear fingerprints for different crystalline phases and helps characterize the local oxygen environment. | acs.orggeoscienceworld.org |
| 23Na | Na⁺ cation environment, structural disorder, ionic mobility. | Reveals the presence of amorphous Na-containing glass phases and confirms Na⁺ ion mobility at high temperatures. | acs.org |
Assessment of Cation Environments and Connectivity
Solid-state NMR spectroscopy is a primary tool for the direct assessment of cation environments and their connectivity within the strontium silicate framework. The interaction between cations and the silicate network influences the local electronic structure, which is reflected in the NMR parameters of various nuclei.
The local environment of cations, such as Sr²⁺ and any substituted alkali metal ions like Na⁺, can be probed indirectly through their effect on the 17O and 29Si NMR spectra. berkeley.edugeoscienceworld.org The chemical shifts of these framework atoms are sensitive to the type and proximity of charge-balancing cations. berkeley.eduumn.edu For example, network-modifying cations with a greater potential (charge-to-radius ratio) can lead to broader NMR linewidths, indicating a wider distribution of local environments. berkeley.edu
In sodium-doped strontium silicates, 23Na NMR provides direct information about the sodium environment. A broad, featureless peak in the 23Na MAS NMR spectrum is indicative of a range of Na sites within a disordered, amorphous phase. acs.org This technique has been pivotal in demonstrating that in compositions like Sr₀.₅₅Na₀.₄₅SiO₂.₇₇₅, sodium does not dope (B7801613) into the crystalline SrSiO₃ lattice but instead forms a separate sodium silicate glass phase. acs.org
Furthermore, NMR can elucidate the connectivity between different structural units. Two-dimensional (2D) NMR techniques can establish through-space or through-bond correlations between different nuclei. For example, 29Si{1H} heteronuclear correlation experiments can reveal the proximity of water molecules or hydroxyl groups to specific silicate species in hydrated materials. ucsb.edu This approach allows for a detailed mapping of the cation-anion and cation-water interactions that define the material's structure and properties. High-temperature NMR studies further contribute by probing the dynamics of mobile cations, revealing their movement and pathways through the silicate structure. acs.org
Electron Microscopy and Chemical Microanalysis
Transmission Electron Microscopy (TEM) for Nanoscale Feature Imaging
Transmission Electron Microscopy (TEM) offers higher magnification and spatial resolution than SEM, enabling the imaging of nanoscale features within strontium silicate materials. TEM is particularly useful for visualizing the size, shape, and distribution of primary nanoparticles that may form larger agglomerates.
TEM analysis of nanoceramics containing strontium silicate has confirmed the presence of nanoparticles within the microstructure. ekb.eg These nanoparticles are often observed to be clustered together, a feature that might not be resolved by SEM. ekb.eg In more complex systems, such as transient liquid phase bonds, Field Emission Transmission Electron Microscopy (FETEM) is used to quantify the different precipitates that form during heat treatment, providing critical information on microstructural evolution at the nanoscale. researchgate.net
Elemental Distribution Mapping (e.g., Energy Dispersive X-ray Spectroscopy (EDX), Time-of-Flight Secondary Ion Mass Spectrometry (TOF-SIMS))
Mapping the spatial distribution of elements is critical for understanding the chemical homogeneity, phase distribution, and presence of impurities in strontium silicate materials. This is typically achieved using spectroscopic techniques coupled with electron or ion beams.
Energy Dispersive X-ray Spectroscopy (EDX/EDS): This technique, commonly integrated with an SEM, provides elemental analysis of a selected area on the sample surface. nih.gov An electron beam excites atoms in the sample, causing them to emit characteristic X-rays, which are then detected. youtube.com EDX is widely used to confirm the elemental composition of synthesized strontium silicate, verifying the presence of strontium, silicon, and oxygen. researchgate.netekb.eg It is also used to map the distribution of these elements across a surface, which can reveal chemical homogeneity or phase segregation. researchgate.netmdpi.com For example, in bioactive cements, SEM/EDX analysis can identify and map calcium and phosphate peaks, confirming the formation of calcium phosphate deposits on the material's surface. nih.gov
Time-of-Flight Secondary Ion Mass Spectrometry (TOF-SIMS): TOF-SIMS is a highly surface-sensitive technique that analyzes the outermost atomic or molecular layer of a sample. intertek.com A pulsed primary ion beam sputters secondary ions from the surface, which are then identified by their mass-to-charge ratio based on their flight time to a detector. nasa.goveag.com TOF-SIMS can identify all ions (positive and negative) present in the material, including trace elements and dopants. aip.org Chemical imaging with TOF-SIMS has been used to demonstrate how individual ions, including dopants like Eu³⁺ and Tb³⁺, are distributed within the strontium silicate host lattice. aip.org Due to its high sensitivity, TOF-SIMS is also a powerful tool for quantifying the uptake and distribution of strontium in biological samples, such as bone tissue. nih.gov
| Technique | Principle | Information Provided | Typical Application for Strontium Silicate | Citation |
|---|---|---|---|---|
| EDX/EDS | Detection of characteristic X-rays emitted from a sample under electron beam bombardment. | Semi-quantitative elemental composition and spatial distribution (mapping) of elements. | Confirming presence of Sr, Si, O; mapping elemental distribution on surfaces and in cross-sections. | nih.govresearchgate.netekb.eg |
| TOF-SIMS | Mass analysis of secondary ions sputtered from a surface by a primary ion beam. | High-sensitivity elemental and molecular analysis of the top few nanometers; high-resolution chemical imaging. | Identifying all ions present, including trace dopants; mapping the distribution of dopants in the host lattice. | aip.orgnih.gov |
High-Resolution Structural Determination
A comprehensive, high-resolution structural determination of strontium silicate compounds is achieved not by a single technique, but by the synergistic combination of multiple analytical methods. This integrated approach allows for a complete understanding of the material's structure, from its fundamental crystal lattice to its local atomic arrangements and nanoscale morphology.
Single-crystal X-ray diffraction (XRD) stands as a definitive method for determining the crystal structure of well-ordered, crystalline materials. It provides precise information on lattice parameters, space group, and atomic coordinates. For example, single-crystal structure analysis was used to identify a new high-pressure phase of strontium silicate, Sr₄Si₉O₂₂, revealing a monoclinic crystal system and a unique framework that includes rare SiO₅ rhombic pyramids. jpgu.org
However, many advanced materials, including strontium silicates prepared for specific applications, are often not perfectly crystalline and may contain amorphous phases or structural disorder. In these cases, diffraction alone is insufficient. Multinuclear solid-state NMR spectroscopy is essential for elucidating the local structure where long-range order is absent. nih.gov As detailed in section 3.2.2.1, techniques like 29Si and 17O NMR provide critical data on the connectivity of the silicate network, the nature of oxygen bonding, and cation coordination, complementing the long-range structural information from XRD. acs.orggeoscienceworld.org The combination of XRD and multinuclear NMR was crucial in demonstrating that sodium in certain Sr-Na-Si-O systems exists within an amorphous glass phase rather than substituting into the crystalline SrSiO₃ structure. acs.org
Finally, electron microscopy techniques (SEM and TEM) provide the micro- and nanoscale context for the crystallographic and local structure data, visualizing particle morphology, phase distribution, and structural defects. ekb.eg Therefore, high-resolution structural determination is a holistic process, integrating diffraction data on long-range order with NMR insights into local environments and microscopy observations of the material's physical form.
Single-Crystal X-ray Diffraction for Atomic Positions and Bonding
Single-crystal X-ray diffraction is a powerful, non-destructive method that provides detailed information about the internal lattice of crystalline materials. carleton.edu This technique allows for the precise determination of unit cell dimensions, bond lengths, bond angles, and the specific positions of atoms within the crystal structure. carleton.edu The methodology is based on the principle that a crystal lattice acts as a three-dimensional diffraction grating for X-rays. carleton.edu When monochromatic X-rays interact with a single crystal, they produce a unique diffraction pattern. By analyzing the positions and intensities of the diffracted beams, researchers can construct a three-dimensional model of the electron density within the crystal, and from that, infer the atomic arrangement. carleton.edu
In the study of strontium silicates, this technique has been crucial for characterizing various polymorphs. For the atmospheric-pressure phase of strontium metasilicate (B1246114), α-SrSiO₃, single-crystal X-ray diffraction has determined it to be monoclinic with the space group C2. iucr.org The analysis of 730 observed reflections allowed for the refinement of the structure, revealing the precise atomic coordinates for strontium, silicon, and oxygen atoms. iucr.org This detailed structural solution provides exact Si-O bond lengths, which range from 1.48 Å to 1.85 Å, indicating distorted SiO₄ tetrahedra. iucr.org
Similarly, high-pressure phases of strontium silicate have been characterized using this method. A study on a new high-pressure phase with the composition Sr₄Si₉O₂₂ utilized single-crystal X-ray diffraction to determine its monoclinic crystal system and C 2/m space group. jpgu.org The analysis of 953 reflection data points led to the precise determination of its lattice parameters. jpgu.org
Table 1: Crystallographic Data for Strontium Silicate Polymorphs
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |
|---|---|---|---|---|---|---|---|
| α-SrSiO₃ | SrSiO₃ | Monoclinic | C2 | 12.323 | 7.139 | 10.873 | 111.58 |
This table presents crystallographic data obtained from single-crystal X-ray diffraction studies. Data for α-SrSiO₃ is from Machida et al. (1982) iucr.org and for the high-pressure phase from a 2008 study on new high-pressure strontium silicates. jpgu.org
Analysis of Strontium and Silicon Coordination Polyhedra
The arrangement of atoms in a crystal is often described in terms of coordination polyhedra, where a central cation is surrounded by a number of anions (oxygen, in this case) at its vertices. The analysis of these polyhedra, including their geometry, coordination number, and the distances between the central cation and the surrounding anions, is fundamental to understanding the crystal's structure and stability.
In the α-SrSiO₃ structure, there are three distinct crystallographic sites for the strontium atoms. iucr.org Each strontium atom is surrounded by eight oxygen atoms, forming SrO₈ coordination polyhedra. iucr.orgiucr.org The Sr-O bond distances within these polyhedra vary, ranging from 2.39 Å to 2.83 Å, indicating a distorted coordination environment. iucr.org In a different compound, Sr₃SiO₅, the strontium atoms (Sr1 and Sr2) are reported to be in a 6-fold coordination, forming deformed octahedra. researchgate.net In the high-pressure phase Sr₄Si₉O₂₂, the strontium ions are located between silicate layers and are coordinated by seven oxygen atoms. jpgu.org
The silicon atoms in most common strontium silicates are found within tetrahedral coordination polyhedra. The orthosilicate (B98303) anion, (SiO₄)⁴⁻, is characterized by a central silicon atom bonded to four oxygen atoms in a tetrahedral geometry. wikipedia.org In α-SrSiO₃, these SiO₄ tetrahedra are distorted and share oxygen atoms to form (Si₃O₉)⁶⁻ rings. iucr.org The structure consists of these silicate rings and Sr²⁺ ions packed in alternating layers. iucr.orgiucr.org The framework of the high-pressure Sr₄Si₉O₂₂ phase is more complex, consisting of layers built from corner-sharing SiO₄ tetrahedra and other silicate polyhedra. jpgu.org
Table 2: Coordination Environment in Strontium Silicates
| Compound | Central Ion | Coordination Polyhedron | Coordination Number | Bond Distance Range (Å) | Reference |
|---|---|---|---|---|---|
| α-SrSiO₃ | Sr | SrO₈ | 8 | 2.39 - 2.83 | iucr.org |
| α-SrSiO₃ | Si | SiO₄ | 4 | 1.48 - 1.85 | iucr.org |
| Sr₃SiO₅ | Sr | SrO₆ | 6 | Not specified | researchgate.net |
| Sr₄Si₉O₂₂ | Sr | SrO₇ | 7 | Not specified | jpgu.org |
This table summarizes the coordination environments for strontium and silicon in different strontium silicate structures as determined by crystallographic studies.
Identification of Unconventional Silicate Anions (e.g., SiO₅ Pyramidal)
While the vast majority of silicate minerals and synthetic compounds feature silicon in four-fold (tetrahedral) coordination with oxygen, research into materials synthesized under extreme conditions, such as high pressure, has revealed the existence of unconventional silicate anions with higher coordination numbers. jpgu.org
The analysis of a novel high-pressure strontium silicate phase, Sr₄Si₉O₂₂, provides a clear example of such unusual coordination. jpgu.org This compound was synthesized at 12 GPa and 1200 °C. jpgu.org Its crystal structure, determined by single-crystal X-ray diffraction, revealed a framework constructed from layers of different silicate polyhedra. jpgu.org Notably, this structure contains not only the conventional corner-sharing SiO₄ tetrahedra but also SiO₆ octahedra and, remarkably, SiO₅ rhombic pyramids. jpgu.org
The presence of the SiO₅ pyramidal geometry is considered very rare in silicates. jpgu.org This discovery highlights how extreme pressure can fundamentally alter the structural chemistry of silicates, forcing silicon atoms into higher coordination states than are observed under ambient conditions. The framework of Sr₄Si₉O₂₂ is composed of two distinct types of layers: one formed by corner-sharing single chains of edge-shared SiO₆ octahedra or SiO₅ rhombic pyramids, and another by corner-shared SiO₄ tetrahedra and SiO₆ octahedra. jpgu.org The identification of these unconventional SiO₅ anions is crucial for developing a more complete understanding of silicate crystal chemistry and the behavior of silicate materials under the conditions found deep within planetary interiors. jpgu.org
Polymorphism and High Pressure/high Temperature Phase Transitions in Strontium Silicates
Polymorphic Forms of Strontium Metasilicate (B1246114) (SrSiO₃) and Orthosilicate (B98303) (Sr₂SiO₄)
Strontium silicates exist in multiple crystalline forms, or polymorphs, with distinct atomic arrangements. These different structures lead to variations in their physical and chemical properties.
Strontium metasilicate (SrSiO₃) is known to exist in several polymorphic forms. At ambient pressure, the stable form is α-SrSiO₃, which has a monoclinic crystal structure. researchgate.net Under high-pressure conditions, SrSiO₃ transforms into other polymorphs. For instance, two high-pressure forms, δ-SrSiO₃ and δ'-SrSiO₃, have been identified. mdpi.com The δ-SrSiO₃ phase is isostructural with walstromite and has a triclinic symmetry, while the δ'-SrSiO₃ phase possesses a monoclinic structure characterized by four-membered tetrahedral rings. mdpi.com Further increases in pressure, to around 20 GPa, lead to the formation of a hexagonal perovskite-type structure. researchgate.net At even higher pressures, around 38 GPa, a cubic perovskite polymorph of SrSiO₃ can be synthesized. mdpi.com
Strontium orthosilicate (Sr₂SiO₄) also exhibits polymorphism, with the most common forms being the alpha prime (α′) and beta (β) phases. The α′ phase is a high-temperature polymorph, while the β phase is stable at lower temperatures. The transition between these phases is a key aspect of the material's thermal behavior.
The α′ and β phases of Sr₂SiO₄ are structurally related, with both being derived from the glaserite (K₃Na(SO₄)₂) structure type. The high-temperature α′ phase possesses a monoclinic crystal structure, while the lower-temperature β phase has an orthorhombic structure. The fundamental difference between these two polymorphs lies in the arrangement and coordination of the strontium and silicate (B1173343) ions.
The structural relationship can be understood by considering the arrangement of the coordination polyhedra of the cations. The transformation from the α' to the β phase involves a reordering of these polyhedra. This structural similarity suggests that the phase transition is displacive in nature, involving shifts in atomic positions rather than the breaking and reforming of chemical bonds. The larger strontium cations in Sr₂SiO₄, when compared to the calcium cations in the analogous dicalcium silicate (Ca₂SiO₄), influence the stability and transition temperatures of these phases.
The transformation from the monoclinic α′ phase to the orthorhombic β phase in Sr₂SiO₄ is a reversible phase transition that occurs upon cooling. This transformation is an example of a ferroic phase transition, where a change in the point group symmetry of the crystal occurs. researchgate.net The transition involves a distortion of the unit cell, with the monoclinic angle of the α′ phase changing to 90° in the orthorhombic β phase.
This phase transition can be influenced by several factors, including temperature, pressure, and the presence of dopants. The transition is characterized by a small release of entropy and can be detected by techniques such as differential scanning calorimetry and X-ray diffraction. researchgate.net The small energy differences and atomic displacements between the monoclinic and orthorhombic structures are indicative of the subtle structural rearrangement that takes place during the transformation. researchgate.net
| Phase | Crystal System | Space Group | Reference |
|---|---|---|---|
| α′-Sr₂SiO₄ | Monoclinic | P2₁/n | researchgate.net |
| β-Sr₂SiO₄ | Orthorhombic | Pnma | mdpi.com |
High-Pressure Stability and Novel Phases of Strontium Silicates
The application of high pressure to strontium silicates can lead to the formation of novel, denser phases with unique crystal structures and properties. These high-pressure studies provide insights into the behavior of silicate materials under extreme conditions, such as those found deep within the Earth's mantle.
High-pressure synthesis techniques have enabled the creation of new strontium silicate phases that are not stable at ambient pressure. For example, a novel high-pressure phase with the composition Sr₄Si₉O₂₂ has been synthesized at 12 GPa and 1200 °C. researchgate.net Single-crystal X-ray diffraction analysis revealed that this phase has a monoclinic crystal system with the space group C2/m. researchgate.net
Another high-pressure phase, SrSi₂O₅, was synthesized at 16 GPa and 900°C. ntu.edu.tw Rietveld refinement of powder X-ray diffraction data showed that this compound has an orthorhombic structure with the space group Cmca. ntu.edu.tw The synthesis of these dense phases demonstrates the significant effect of pressure on the coordination environment of silicon, which can change from tetrahedral (SiO₄) to higher coordination numbers.
The crystal structures of high-pressure strontium silicate polymorphs are characterized by a more efficient packing of atoms, resulting in higher densities. A key feature of these structures is the presence of silicon in five-fold (SiO₅) or six-fold (SiO₆) coordination with oxygen, which is rare in silicates at ambient pressure. researchgate.net
In the Sr₄Si₉O₂₂ structure, the framework is composed of layers of corner-sharing single chains of edge-shared SiO₆ octahedra and SiO₅ rhombic pyramids, along with corner-shared SiO₄ tetrahedra. researchgate.net The strontium ions are located between these layers. The structure of the high-pressure SrSi₂O₅ phase consists of layers containing both SiO₆ octahedra and SiO₄ tetrahedra. ntu.edu.tw These complex structures highlight the versatility of silicate frameworks under high-pressure conditions.
| Compound | Synthesis Pressure (GPa) | Synthesis Temperature (°C) | Crystal System | Space Group | Reference |
|---|---|---|---|---|---|
| Sr₄Si₉O₂₂ | 12 | 1200 | Monoclinic | C2/m | researchgate.net |
| SrSi₂O₅ | 16 | 900 | Orthorhombic | Cmca | ntu.edu.tw |
Thermal-Induced Phase Transformation Kinetics and Mechanisms
The kinetics and mechanisms of thermally induced phase transformations in strontium silicates are crucial for controlling their synthesis and properties. These transformations are often governed by diffusion-controlled processes, where the rate of transformation is dependent on the movement of atoms within the solid state.
A study on the formation of Sr₂SiO₄ via a solid-state reaction between strontium carbonate (SrCO₃) and silicon dioxide (SiO₂) provides insight into the kinetics of strontium silicate synthesis. researchgate.netntu.edu.tw The formation of Sr₂SiO₄ was found to be controlled by a diffusion-controlled model, specifically the Brounshtein-Ginstling model. researchgate.net The activation energy for this formation process was determined to be 139.6 kJ/mol. researchgate.net The reaction initiates at the interface of the reactant particles, and as the reaction proceeds, a product layer of Sr₂SiO₄ forms. The growth of this layer is then controlled by the diffusion of the reactants through the product layer. ntu.edu.tw
While this data pertains to the formation of Sr₂SiO₄, the principles of diffusion-controlled kinetics are also applicable to the polymorphic transformations within strontium silicates. The rate of these transformations will be dependent on temperature and the activation energy required for the atomic rearrangements. The mechanism of these transformations involves the nucleation of the new phase and its subsequent growth, which is often limited by the diffusion of ions within the crystal lattice. Further research is needed to determine the specific kinetic parameters and detailed atomic mechanisms for the various polymorphic transitions in both SrSiO₃ and Sr₂SiO₄.
In-situ High-Temperature X-ray Diffraction Studies
In-situ high-temperature X-ray diffraction (HTXRD) is a powerful analytical technique used to investigate the crystallographic changes in materials as a function of temperature in real-time. youtube.comyoutube.comresearchgate.net This method allows for the direct observation of phase transitions, the determination of thermal expansion coefficients, and the tracking of lattice parameter evolution. youtube.comresearchgate.net
In the context of strontium silicates, HTXRD studies are instrumental in identifying temperature-induced polymorphic transformations. As the temperature of a strontium silicate sample is increased, the diffraction pattern is continuously monitored. The appearance of new diffraction peaks or the disappearance of existing ones signifies a change in the crystal structure. youtube.com For example, a study on the crystallization of amorphous strontium titanate thin films, which can form secondary strontium silicate phases, utilized in-situ grazing-incidence X-ray diffraction to monitor the evolution of crystalline phases upon heating to 1223 K. iucr.org
HTXRD experiments can reveal several stages during the heating of silicates: initial expansion of the lattice, followed by dehydroxylation at intermediate temperatures, and ultimately, transformation into new high-temperature phases. researchgate.net Analysis of the diffraction peak shifts provides quantitative data on the expansion of the unit cell, allowing for the calculation of thermal expansion coefficients, which describe how the material's dimensions change with temperature. youtube.comresearchgate.net
Table 1: Information Derivable from In-situ High-Temperature XRD
| Parameter | Description | Significance |
|---|---|---|
| Phase Transition Temperature | The specific temperature at which a material changes from one crystal structure (polymorph) to another. | Determines the stability range of different phases and is crucial for material processing. |
| Lattice Parameters | The dimensions of the unit cell of a crystal. HTXRD tracks their change with temperature. | Provides insight into the anisotropic thermal expansion of the material. |
| Thermal Expansion Coefficient | A measure of the fractional change in size per degree change in temperature. | A key engineering parameter for materials used in applications with fluctuating temperatures. |
| Reaction Kinetics | The rate at which phase transformations occur. | Helps in understanding the mechanisms and time-dependence of structural changes. |
Amorphous-to-Crystalline Transition Dynamics
The transformation from a disordered, amorphous state to an ordered, crystalline structure is a fundamental process in materials science. In strontium silicates, this transition is of interest for the synthesis of functional materials like bioactive glasses and ceramics. The dynamics of this crystallization can be complex, often proceeding through the formation of intermediate or metastable phases.
Studies on related strontium-containing systems, such as strontium titanate, shed light on these dynamics. When amorphous thin films of strontium-rich strontium titanate are annealed, they crystallize at specific onset temperatures (e.g., approximately 473 K). iucr.org During this process, significant diffusion of silicon from a substrate can lead to the formation of secondary silicate phases, which can be identified by techniques like X-ray diffraction. iucr.org The crystallization process may not be direct; a sequence of different secondary phases can appear and vanish as the temperature increases, before the final stable crystalline structure is achieved. iucr.org
In other systems, the amorphous-to-crystalline transition is understood to occur via a two-step process involving dissolution of the amorphous precursor followed by reprecipitation of the crystalline phase. anu.edu.au The presence of ions like strontium can influence this pathway. For instance, in the transformation of amorphous calcium carbonate, the presence of strontium can lead to the formation of Sr-rich calcite through such a dissolution-reprecipitation mechanism. confex.com While the specific material is different, the principle provides a plausible model for the crystallization of amorphous strontium silicate, where amorphous particles might first dissolve in a localized environment before precipitating as a crystalline phase. This process is critical as it affects the final microstructure and elemental distribution within the material. anu.edu.au
Pressure-Induced Phase Transitions in Strontium-Containing Silicates
The application of high pressure is another powerful tool to induce structural changes in materials. In strontium-containing silicates, pressure can alter bond lengths and angles, leading to more compact atomic arrangements and the formation of new high-pressure polymorphs. These transformations are significant for understanding the behavior of minerals deep within the Earth.
Experimental Probing of Pressure-Dependent Structural Changes (e.g., In-situ FTIR)
In-situ Fourier Transform Infrared (FTIR) spectroscopy is a valuable technique for probing pressure-dependent structural changes. By monitoring the vibrational modes of the chemical bonds within a material inside a diamond anvil cell, FTIR can detect subtle shifts in atomic structure and symmetry as pressure is applied.
Studies on strontium feldspar (B12085585) (SrAl₂Si₂O₈), a strontium-containing aluminosilicate, have demonstrated the utility of in-situ FTIR. geoscienceworld.org These experiments show abrupt changes in the infrared spectra at specific pressures, which are indicative of phase transitions. For strontium feldspar, a phase transformation was observed at approximately 6.5 GPa. geoscienceworld.org An increase in the number of bands in the FTIR spectrum as the material passes through a phase transition typically implies a decrease in the symmetry of the high-pressure crystal structure. geoscienceworld.org These pressure-induced changes are often reversible upon decompression. geoscienceworld.org The incorporation of water into the silicate structure can also influence the pressure at which these transitions occur, sometimes shifting the transformation to lower pressures. geoscienceworld.org
Impact on Silicate Framework Compression
The application of pressure has a profound impact on the framework structure of silicates. The primary mechanism for accommodating pressure in open-framework silicates at low to medium pressures is the cooperative tilting of the quasi-rigid SiO₄ tetrahedra. flogen.org These tetrahedra rotate around the bridging oxygen atoms, which act like hinges, allowing the framework to compress without significant distortion of the tetrahedra themselves. flogen.orgresearchgate.net
As pressure increases further, tetrahedral tilting becomes insufficient to accommodate the strain, and the compression and distortion of the SiO₄ polyhedra themselves become the dominant deformation mechanisms. flogen.org This can lead to significant changes in the cation coordination environment. Ab initio molecular dynamics simulations on silicate melts show that compression results in a progressive increase in the coordination numbers of cations. frontiersin.org
In strontium-containing silicates like strontium feldspar, these compression mechanisms can culminate in a first-order phase transition, involving a reconstructive rearrangement of the crystal lattice. For example, pure strontium feldspar undergoes a pressure-driven phase transition from the space group I2/c to I1̄ at 3.2 GPa, and another transition to P2₁/c at 6.6 GPa. geoscienceworld.org These transitions represent a drastic rearrangement of the silicate framework in response to the applied stress, leading to a more densely packed structure. geoscienceworld.orgflogen.org
Phase Diagram Studies (e.g., SrO-SiO₂) System
A phase diagram is a graphical representation of the physical states of a substance under different conditions of temperature, pressure, and composition. For the strontium silicate system, the SrO-SiO₂ binary phase diagram is fundamental for understanding the formation, stability, and melting behavior of its constituent compounds.
Experimental studies have been conducted to determine the phase relationships in the SrO-SiO₂ system across a range of temperatures and compositions. diva-portal.orgresearchgate.netiaea.org These studies typically involve preparing samples with different SrO to SiO₂ molar ratios, heating them to equilibrium at a specific temperature, and then rapidly cooling (quenching) them to preserve the high-temperature phase structure for analysis by techniques like X-ray Diffraction (XRD) and Scanning Electron Microscopy (SEM). diva-portal.orgresearchgate.net
The resulting phase diagram for the SrO-SiO₂ system shows the existence of several stable compounds, including Sr₂SiO₄, SrSiO₃, and Sr₃Si₂O₇. Key features of the diagram include the melting points of the pure components and the congruent melting point of strontium metasilicate (SrSiO₃) at 1840 K (1567 °C). diva-portal.orgresearchgate.net The diagram also delineates eutectic points, which are specific compositions that have the lowest melting temperature in a system.
Table 2: Key Invariant Points in the SrO-SiO₂ Phase Diagram
| Feature | Temperature (K) | Temperature (°C) | Composition (mol% SiO₂) | Phases in Equilibrium | Reference |
|---|---|---|---|---|---|
| Eutectic | 1608 | 1335 | 67 | Liquid, SrSiO₃, SiO₂ | diva-portal.org |
| Eutectic | 1835 | 1562 | 46.5 | Liquid, SrSiO₃, Sr₂SiO₄ | researchgate.net |
| Eutectic | 1840 | 1567 | 49.3 | Liquid, Sr₂SiO₄, SrSiO₃ | iaea.org |
| Congruent Melting | 1840 | 1567 | 50 | Liquid, SrSiO₃ | diva-portal.orgresearchgate.net |
Note: Discrepancies in reported values can arise from different experimental techniques and interpretations.
This diagram is essential for industrial processes, such as the production of ceramics, glasses, and alloys, as it provides a roadmap for controlling the phases that form during heating and cooling cycles. semanticscholar.org
Doping and Chemical Modification of Strontium Silicates
Doping Mechanisms and Substitutional Chemistry in Strontium Silicate (B1173343) Lattices
The incorporation of dopants into the strontium silicate lattice is governed by principles of substitutional chemistry, primarily dictated by ionic radius, charge neutrality, and the thermodynamics of defect formation. Dopants can be introduced at either the strontium (Sr²⁺) or silicon (Si⁴⁺) sites.
The substitution process is largely determined by the similarity in ionic radii between the host cation and the dopant ion. A close match in size facilitates the incorporation of the foreign ion with minimal distortion to the crystal lattice.
Rare Earth Element Doping for Functional Properties
The introduction of rare earth elements (REEs) into the strontium silicate host lattice is of particular importance for creating materials with unique optical properties, especially for applications in lighting and displays. The electronic configuration of REE ions, specifically the partially filled 4f orbitals, gives rise to characteristic luminescence.
Lanthanide ions are typically incorporated into the strontium silicate structure by substituting for Sr²⁺ ions. The specific luminescent properties depend on the chosen lanthanide and its stable oxidation state within the host.
Europium (Eu) : Europium is a widely used dopant that can exist in two primary valence states: trivalent (Eu³⁺) and divalent (Eu²⁺). When incorporated as Eu³⁺, it produces a characteristic sharp, narrow-band emission in the orange-red region of the spectrum, resulting from ⁵D₀ → ⁷Fⱼ electronic transitions. researchgate.net The divalent state, Eu²⁺, typically yields a broad emission band that can range from blue to green, arising from the 4f⁶5d¹ → 4f⁷ transition. rsc.orgnih.gov The final valence state is highly dependent on the synthesis conditions.
Dysprosium (Dy) : Dysprosium is typically incorporated in its trivalent state (Dy³⁺). It is known for its characteristic emissions in the blue and yellow regions, which can combine to produce white light.
Terbium (Tb) : Terbium is also used as a trivalent dopant (Tb³⁺) and is well-known for its strong, sharp green emission corresponding to the ⁵D₄ → ⁷Fⱼ transitions.
The table below summarizes the properties of these common lanthanide dopants.
| Dopant Ion | Common Valency State | Typical Emission Color | Electronic Transition |
| Europium | Eu³⁺ | Orange-Red | ⁵D₀ → ⁷Fⱼ |
| Eu²⁺ | Blue-Green | 4f⁶5d¹ → 4f⁷ | |
| Dysprosium | Dy³⁺ | Blue-Yellow (White) | ⁴F₉/₂ → ⁶Hⱼ |
| Terbium | Tb³⁺ | Green | ⁵D₄ → ⁷Fⱼ |
This table presents typical emission characteristics of lanthanide dopants in host lattices.
When a trivalent lanthanide ion (Ln³⁺) replaces a divalent strontium ion (Sr²⁺), a positive charge imbalance is created. The strontium silicate lattice must compensate for this to remain electrically neutral. Several defect mechanisms can achieve this charge compensation:
Cation Vacancy Creation : For every two Ln³⁺ ions that substitute for Sr²⁺, one strontium vacancy (V"Sr) can be formed. This mechanism effectively removes two positive charges, balancing the two excess positive charges from the substitution. The corresponding defect reaction can be written in Kröger-Vink notation as: 2Ln₂O₃ + 4SrSr → 2Ln'Sr + V"Sr + 2SrO.
Interstitial Ion Formation : Charge balance can also be achieved by incorporating charge-compensating ions into interstitial sites within the lattice. For example, co-doping with a monovalent alkali metal ion (e.g., Na⁺) can help balance the charge. When a Na⁺ ion and a Ln³⁺ ion together substitute for two Sr²⁺ ions, the charge neutrality is maintained. researchgate.net
Oxygen Interstitials : In some crystal structures, excess negative charge in the form of interstitial oxygen ions (O"ᵢ) can compensate for the excess positive charge of the Ln³⁺ dopant. bath.ac.uk
The dominant charge compensation mechanism depends on the specific host material, the dopant concentration, and the synthesis conditions. These defects, while maintaining charge neutrality, can also influence the local crystal field around the luminescent REE ion, thereby affecting the emission properties. uu.nl
The synthesis atmosphere plays a critical role in determining the final valence state of certain dopants, particularly europium. As europium naturally occurs in the +3 oxidation state, achieving the often-desired Eu²⁺ state requires annealing the material in a reducing atmosphere. acs.org This is typically done by heating the doped strontium silicate powder at high temperatures in a gas mixture containing hydrogen (e.g., 5% H₂ / 95% N₂) or in the presence of a solid reducing agent like carbon. researchgate.net
During this process, Eu³⁺ ions are reduced to Eu²⁺. This reduction is often accompanied by the formation of oxygen vacancies to maintain charge neutrality. researchgate.net The degree of reduction can be controlled by the temperature, time, and strength of the reducing atmosphere. acs.org The ability to control the Eu²⁺/Eu³⁺ ratio allows for the tuning of the material's emission color, as both ions can co-exist in the lattice, leading to a combined emission spectrum. rsc.org This "abnormal reduction" can sometimes occur even in air synthesis due to charge imbalances from aliovalent substitution creating electron-donating vacancies. rsc.org
Co-Doping Effects and Synergistic Interactions within Strontium Silicate Systems
Co-doping involves the introduction of two or more different types of dopants into the host lattice to enhance or modify its functional properties through synergistic interactions. In luminescent materials, a common strategy is to use a sensitizer-activator pair.
Sensitizer-Activator Mechanism : A sensitizer (B1316253) ion absorbs the excitation energy and then transfers it non-radiatively to a nearby activator ion, which then emits light. This process can significantly enhance the luminescence efficiency of the activator. For instance, in strontium aluminate phosphors, Dy³⁺ is often used as a co-dopant with Eu²⁺. The Dy³⁺ ions act as hole traps, which contributes to the phenomenon of persistent luminescence, where the material continues to glow long after the excitation source is removed. researchgate.netmdpi.com
Charge Compensation and Structural Modification : As mentioned previously, co-dopants can also serve as charge compensators. For example, co-doping with Na⁺ can facilitate the incorporation of Eu³⁺ into the SrAl₂O₄ lattice, addressing charge imbalances and leading to a significant enhancement in luminescence intensity. researchgate.net
Synergistic Ion Release : In biomedical applications, co-doping can lead to the combined therapeutic effects of multiple ions. For example, the co-doping of calcium silicates with strontium and magnesium can produce synergistic effects that promote bone regeneration and the formation of new blood vessels. nih.gov
These synergistic interactions demonstrate that the properties of a co-doped material are often more than the sum of its parts, offering a powerful tool for materials design. nih.govmdpi.com
Substitution of Strontium with Other Cations (e.g., Ca²⁺, Mg²⁺)
The isovalent substitution of strontium (Sr²⁺) with other alkaline earth cations like calcium (Ca²⁺) and magnesium (Mg²⁺) is a common method to modify the structural and physical properties of strontium silicate. Since these ions have the same +2 charge, this substitution does not require charge compensation, simplifying the defect chemistry. The primary factor influencing the properties is the difference in their ionic radii.
The ionic radii for a coordination number of 6 are approximately:
Sr²⁺ : 1.18 Å
Ca²⁺ : 1.00 Å
Mg²⁺ : 0.72 Å
Substituting the larger Sr²⁺ ion with smaller Ca²⁺ or Mg²⁺ ions typically leads to a contraction of the crystal lattice. researchgate.netrsc.org This structural change can have significant effects:
Crystal Structure Modification : The substitution can alter bond lengths and angles within the silicate network. In melilite-type crystals like Ca₂MgSi₂O₇, substituting Sr for Ca has been shown to modify the polyhedral distortion, which in turn affects piezoelectric properties. jst.go.jpresearchgate.net
Degradation and Ion Release : In bioactive silicate materials, substituting Sr with Mg can influence the degradation rate. For instance, in some 3D-printed scaffolds, Mg was found to accelerate degradation while Sr improved stability, allowing for a balanced degradation profile through co-doping. researchgate.net
Biological Response : The substitution directly affects the type of ions released from the material. Both Ca²⁺ and Mg²⁺ are essential ions in biological systems, and their release, along with Sr²⁺ and silicate ions, can influence cellular responses like bone cell proliferation and differentiation. nih.gov
The ability to form solid solutions by substituting Sr²⁺ with Ca²⁺ and Mg²⁺ provides a continuous way to tune the material's properties for specific applications, from piezoelectric sensors to bone regenerative materials. researchgate.netnih.gov
Influence on Lattice Parameters and Crystallinity
Similarly, in strontium phosphosilicate apatites, doping with silver (Ag⁺) causes a noticeable shift in the major peaks of X-ray diffraction (XRD) patterns toward greater 2θ values as the dopant concentration increases. nih.gov This shift is a direct indication of changes in the lattice parameters, facilitated by the substitution of Ag⁺ for Sr²⁺ at the strontium sites. nih.gov The effect of dopants is not limited to cationic substitution. In dicalcium silicate, the incorporation of foreign ions like boron can induce lattice distortion and stabilize high-temperature crystalline forms at room temperature. mdpi.com
| Host Material | Dopant Ion | Effect on Lattice Parameters | Effect on Crystallinity | Reference |
|---|---|---|---|---|
| Hydroxyapatite (B223615) (HA) | Strontium (Sr²⁺) | Increase in 'a' and 'c' parameters | Decrease | cas.cz |
| Strontium Phosphosilicate | Silver (Ag⁺) | Shift in XRD peaks indicating parameter changes | Not specified | nih.gov |
| Dicalcium Silicate | Boron (B³⁺) | Induces lattice distortion | Stabilizes high-temperature phases | mdpi.com |
| Strontium Titanate (SrTiO₃) | Lanthanum (La³⁺) | Increase | Not specified | researchgate.net |
Structural Role of Substituent Ions
The apatite crystal structure, with the general formula M₁₀(XO₄)₆Z₂, is exceptionally accommodating to a wide variety of ionic substitutions at both cationic (M) and anionic (X, Z) sites. nih.govopenresearchlibrary.org This flexibility allows for the tailoring of the material's properties through the incorporation of specific substituent ions. The structural role of these ions is primarily determined by their size and charge, which dictates the site they are likely to occupy and the nature of the resulting structural modifications.
In strontium-containing apatites, substituent ions can play several roles. Divalent cations often substitute for one another. For example, strontium (Sr²⁺) ions can replace calcium (Ca²⁺) ions in calcium phosphate and silicate structures due to their similar charge and chemical properties, though their differing ionic radii lead to the lattice distortions mentioned previously. researchgate.net Similarly, silver ions (Ag⁺) have been shown to substitute at strontium sites in strontium phosphosilicate, a substitution facilitated by their comparable ionic radii. nih.gov
The flexibility of the silicate substructure is key to its ability to incorporate a diverse range of dopants. bath.ac.uk This structural adaptability allows for significant local distortions and changes in site volumes to accommodate ions that might not typically fit in more rigid crystal structures. bath.ac.uk This is evident in lanthanum silicate apatites, where a broad spectrum of dopant ions, varying in both size and charge, can substitute for lanthanum. bath.ac.uk This behavior is crucial for designing materials with specific properties, such as enhanced ionic conductivity. bath.ac.uk
Anionic Substitution in Silicate Frameworks (e.g., Silicate in Phosphate Apatites)
Beyond cationic substitution, the anionic framework of apatite-like structures can also be modified. A prominent example of this is the substitution of silicate groups (SiO₄⁴⁻) for phosphate groups (PO₄³⁻) in the apatite lattice. kab.ac.ugqmul.ac.ukkab.ac.ug This type of anionic substitution directly alters the chemical and physical properties of the material. nih.gov
The successful incorporation of silicate into the phosphate sites has been confirmed through various analytical techniques. Solid-state nuclear magnetic resonance (SSNMR) spectroscopy, using phosphorus (³¹P) and silicon (²⁹Si) probes, has provided direct evidence that silicate groups are site-specifically substituted for phosphate groups within the hydroxyapatite lattice, rather than existing as a separate amorphous phase. qmul.ac.ukkab.ac.ug This substitution is also supported by Fourier-transform infrared spectroscopy (FTIR), which can detect the characteristic vibrational modes of the silicate groups within the apatite structure. nih.gov
This substitution plays a critical role in stabilizing the apatite structure. It has been observed that the site-specific substitution of silicate for phosphate can inhibit the thermal decomposition of non-stoichiometric apatites. qmul.ac.uk In materials like strontium phosphosilicate, the silicon is understood to occupy the 'X' site in the M₁₀(XO₄)₆Z₂ formula, which is the position typically held by the phosphate group. nih.gov The introduction of silicate can also influence the bioactivity of the material, as the formation of silanol (B1196071) groups on the surface can attract calcium ions and facilitate the subsequent formation of calcium phosphate, a key step in bone regeneration processes. nih.gov
| Substitution Type | Host Lattice | Key Findings | Analytical Confirmation | Reference |
|---|---|---|---|---|
| Silicate (SiO₄⁴⁻) for Phosphate (PO₄³⁻) | Hydroxyapatite | Silicate is site-specifically substituted in the lattice. | SSNMR, FTIR, XRD | kab.ac.ugqmul.ac.ukkab.ac.ug |
| Silicate (SiO₄⁴⁻) for Phosphate (PO₄³⁻) | Strontium Phosphosilicate | Silica (B1680970) occupies the phosphate 'X' site in the apatite structure. | FTIR | nih.gov |
| Silicate (SiO₄⁴⁻) for Phosphate (PO₄³⁻) | Non-stoichiometric Apatite | Substitution stabilizes the apatite structure against decomposition. | XRD | qmul.ac.uk |
| Silicate (SiO₄⁴⁻) for Phosphate (PO₄³⁻) | Nanosized Hydroxyapatites | Alters the physicochemical properties of the apatite. | XRD, FTIR | nih.gov |
Theoretical and Computational Studies of Strontium Silicates
Atomistic Simulations for Energetics and Defect Chemistry
Atomistic simulations, which are based on interatomic potentials, are powerful tools for investigating the energetics and defect structures of crystalline materials like strontium silicate (B1173343). These simulations can predict lattice stability and the energies associated with various point defects, which are crucial for understanding the material's properties and behavior in applications.
Lattice energy minimization is a computational technique used to determine the lowest energy crystal structure of a material. By employing interatomic potentials that describe the forces between atoms, these simulations can calculate the lattice energy and predict the equilibrium atomic arrangement. For strontium silicate, these techniques are instrumental in assessing its structural stability and understanding the energetic landscape of different polymorphic forms. While specific lattice energy values for SrSiO3 are not broadly published in tabular format, the successful application of these methods to reproduce experimentally observed crystal structures validates the theoretical models used.
The functionality of strontium silicate in various applications is heavily influenced by the presence of intrinsic (native) and extrinsic (dopant-related) defects. Atomistic simulations are employed to calculate the formation energies of these defects, providing insight into their concentrations and impact on material properties.
Extrinsic Defects: The introduction of dopants (extrinsic defects) is a common strategy to tailor the properties of materials. In strontium silicate, doping with elements like sodium has been explored to enhance ionic conductivity. Computational studies have been performed to understand the energetics of incorporating dopants into the SrSiO3 lattice. These calculations help to determine the most favorable substitution sites and the charge compensation mechanisms, which can involve the creation of vacancies or electronic defects. For example, when Na⁺ substitutes for Sr²⁺, an oxygen vacancy may be formed to maintain charge neutrality, thereby increasing oxide ion conductivity european-mrs.com. The formation energy of such extrinsic defects is a critical parameter in designing doped strontium silicate materials with optimized properties.
First-Principles Electronic Structure Calculations
First-principles calculations, particularly those based on Density Functional Theory (DFT), provide a quantum mechanical description of the electronic structure of materials. These methods are essential for understanding the ground state properties and predicting the spectroscopic behavior of strontium silicate without relying on empirical parameters.
DFT calculations are widely used to determine the ground state properties of SrSiO3, such as its crystal structure, electronic band structure, and density of states (DOS). These calculations have confirmed that monoclinic SrSiO3 is thermodynamically stable. The electronic band structure reveals that SrSiO3 is a semiconductor with an indirect band gap. The valence band is primarily composed of oxygen p-orbitals, while the conduction band is mainly influenced by silicon d-orbitals.
| Property | Calculated Value | Method |
|---|---|---|
| Lattice Parameters (monoclinic) | a = 7.217 Å, b = 7.217 Å, c = 10.995 Å | GGA |
| Band Gap | ~4.61 eV | DFT |
| Formation Enthalpy | -3.39 eV/atom | GGA+U |
DFT calculations are also instrumental in predicting the spectroscopic responses of materials. By analyzing the electronic band structure and dielectric function, the optical properties of SrSiO3 can be determined. Theoretical studies indicate that strontium silicate exhibits strong absorption in the ultraviolet (UV) region, making it a candidate for UV-light harvesting applications. The low reflectivity and high absorption in this region are key characteristics identified through these computational predictions. These theoretical predictions of optical properties are crucial for the design and development of novel optoelectronic devices based on SrSiO3.
| Spectroscopic Property | Prediction |
|---|---|
| Optical Absorption | Strong absorption in the UV region |
| Reflectivity | Low in the UV region |
| Primary Electronic Transitions | From O 2p (valence band) to Si 3d (conduction band) |
Molecular Dynamics Simulations for Dynamic Behavior
Molecular dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of atoms in a material. By solving the classical equations of motion for a system of atoms, MD can provide insights into dynamic processes such as phase transitions, diffusion, and vibrational properties.
MD simulations have been utilized to investigate structural phase transitions in strontium silicates at high pressures and temperatures. These simulations can model the transformation from one crystalline phase to another, providing an atomistic view of the transition mechanism. For example, studies have explored the transition of SrSiO3 to a perovskite structure under high-pressure conditions.
Furthermore, MD simulations are valuable for studying the structure and dynamics of amorphous strontium silicates (glasses). By simulating the quenching of a liquid silicate melt, researchers can generate realistic models of glass structures. These models can then be used to study the local atomic environment and the diffusion of ions within the glass, which is particularly relevant for understanding the properties of bioactive glasses containing strontium. While specific quantitative data on the dynamic behavior of crystalline SrSiO3 from MD simulations is not extensively tabulated in the literature, the technique remains a key tool for exploring the dynamic aspects of this material system.
Simulating Phase Transformations and Ionic Mobility
Molecular dynamics simulations are particularly well-suited for studying the dynamic processes of phase transformations and ionic mobility in crystalline solids. These simulations track the movement of individual atoms over time, governed by the forces derived from an interatomic potential.
While specific studies focusing solely on the simulation of phase transformations in pure strontium metasilicate (B1246114) (SrSiO₃) are not extensively documented in the literature, the methodologies employed for analogous silicate systems, such as wollastonite (CaSiO₃), provide a clear framework. For instance, MD simulations have been used to study the temperature- and pressure-induced phase transitions in bulk silicates. mdpi.com These simulations can reveal the atomistic mechanisms of transformations between different polymorphs by monitoring changes in the crystal lattice, coordination numbers, and bond angles as a function of temperature and pressure. mdpi.com The simulation of wollastonite's transformation kinetics, for example, has been achieved by analyzing in-situ diffraction data, a method that could be adapted for strontium silicate. researchgate.net
The study of ionic mobility is crucial for understanding the electrical properties of materials, particularly for applications in solid oxide fuel cells. Computational studies on related strontium silicate systems have primarily focused on the mobility of dopant ions rather than intrinsic ionic diffusion. For example, research on sodium-doped strontium silicates has utilized ab initio molecular dynamics to investigate Na⁺ ion mobility, identifying it as the primary charge carrier in these materials. While this does not directly describe the intrinsic ionic mobility of Sr²⁺ or O²⁻ in pure SrSiO₃, it demonstrates the capability of computational methods to elucidate charge transport mechanisms. The simulation of ionic mobility typically involves calculating the mean square displacement (MSD) of ions over time to determine diffusion coefficients and subsequently, ionic conductivity via the Nernst-Einstein relation.
Table 1: Computational Methods for Simulating Phase Transformations and Ionic Mobility
| Computational Technique | Application | Key Outputs |
|---|---|---|
| Molecular Dynamics (MD) | Simulating temperature- or pressure-induced phase transformations. | Transformation pathways, transition temperatures/pressures, changes in crystal structure. |
| Ab Initio Molecular Dynamics (AIMD) | Investigating ionic mobility and charge transport mechanisms. | Diffusion coefficients, activation energies, ionic conductivity, charge carrier identification. |
| Mean Square Displacement (MSD) Analysis | Quantifying atomic and ionic diffusion from simulation trajectories. | Diffusion coefficients for individual ionic species. |
Interatomic Potential Development and Validation
The accuracy of classical molecular dynamics simulations is fundamentally dependent on the quality of the interatomic potential, or force field, which describes the energetic interactions between atoms. For strontium silicates, a reliable interatomic potential for the Sr-Si-O system is a prerequisite for accurate simulations.
The development of such potentials often involves fitting parameters of an analytical function, such as the Buckingham potential, to a set of experimental data or results from more accurate quantum mechanical calculations (ab initio). The Buckingham potential is a common choice for ionic and semi-ionic materials and includes terms for long-range Coulombic interactions and short-range repulsive and attractive (van der Waals) forces.
New interaction potentials have been developed for alkaline earth silicates, including magnesium and calcium silicates. arxiv.org These potentials are typically parameterized by fitting to experimental data on density and elastic moduli, as well as structural information from ab initio MD simulations. arxiv.org Given the chemical similarities between calcium and strontium, the parameters developed for calcium silicates can serve as a good starting point for developing a robust potential for strontium silicate. The process involves adjusting the parameters that define the interactions between pairs of atoms (e.g., Sr-O, Si-O, O-O) until the simulated properties of the material match known experimental or ab initio data.
Table 2: Example of Buckingham Potential Parameters for a Related System (CaO-SiO₂) *
| Interaction Pair | A (eV) | ρ (Å) | C (eV·Å⁶) |
|---|---|---|---|
| Ca-O | 146905 | 0.2991 | 45.073 |
| Si-O | 23108 | 0.1961 | 139.70 |
| O-O | 1120.5 | 0.3457 | 26.132 |
\Note: These parameters are for the CaO-SiO₂ system and are presented as an illustrative example of the types of parameters required for simulating strontium silicate. Specific parameters for Sr-O and Sr-Si interactions would need to be developed and validated for accurate SrSiO₃ simulations.*
Validation of a newly developed force field is a critical step. It involves performing simulations of the material using the new potential and comparing a wider range of calculated properties with experimental measurements that were not used in the initial fitting process. These validation tests can include comparing calculated crystal structures, lattice parameters, elastic constants, vibrational spectra (e.g., from simulated infrared or Raman spectra), and thermal expansion coefficients with experimental data. A well-validated interatomic potential provides confidence in the predictive power of subsequent simulations to explore more complex phenomena like phase transformations and ionic mobility.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
